molecular formula C13H20N2 B3059852 ((R)-1-Benzyl-piperidin-3-yl)-methyl-amine CAS No. 1354011-07-6

((R)-1-Benzyl-piperidin-3-yl)-methyl-amine

Cat. No.: B3059852
CAS No.: 1354011-07-6
M. Wt: 204.31
InChI Key: XYFAEHZVQWTOPH-CYBMUJFWSA-N
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Description

(®-1-Benzyl-piperidin-3-yl)-methyl-amine: is a chiral amine compound that features a piperidine ring substituted with a benzyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (®-1-Benzyl-piperidin-3-yl)-methyl-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available piperidine or synthesized through cyclization reactions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The benzylated piperidine is subsequently methylated using formaldehyde and hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of (®-1-Benzyl-piperidin-3-yl)-methyl-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (®-1-Benzyl-piperidin-3-yl)-methyl-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamine groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: (®-1-Benzyl-piperidin-3-yl)-methyl-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, (®-1-Benzyl-piperidin-3-yl)-methyl-amine is used in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (®-1-Benzyl-piperidin-3-yl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    Piperidine: A simple cyclic amine that serves as a precursor to many derivatives.

    Benzylamine: A primary amine with a benzyl group, used in various chemical syntheses.

    Methylamine: A simple amine used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: (®-1-Benzyl-piperidin-3-yl)-methyl-amine is unique due to its chiral nature and the presence of both benzyl and methylamine groups, which confer specific chemical and biological properties. This makes it a valuable compound in the synthesis of chiral drugs and other complex molecules.

Properties

IUPAC Name

(3R)-1-benzyl-N-methylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFAEHZVQWTOPH-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243766
Record name (3R)-N-Methyl-1-(phenylmethyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354011-07-6
Record name (3R)-N-Methyl-1-(phenylmethyl)-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354011-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-N-Methyl-1-(phenylmethyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 0.30 g. of platinum oxide in 20 ml. of absolute ethanol was shaken under 35 psi of hydrogen for 1 hour. To this was added a solution of 12.44 g. (65.9 mmoles) of 1-benzyl-3-piperidone and 4.1 g. (132 mmoles) of methylamine in 40 ml. of absolute ethanol. The mixture was then shaken under ca. 50 psi of hydrogen until uptake ceased. Filtration and evaporation afforded 1-benzyl-3-methylaminopiperidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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